3-Cyano-5-methoxyisonicotinic acid
Overview
Description
3-Cyano-5-methoxyisonicotinic acid is an organic compound with the molecular formula C8H6N2O3. It is a derivative of isonicotinic acid, characterized by the presence of a cyano group at the 3-position and a methoxy group at the 5-position on the pyridine ring. This compound is known for its solubility in various organic solvents such as chloroform, methanol, and ethanol, but it is poorly soluble in water .
Preparation Methods
The synthesis of 3-Cyano-5-methoxyisonicotinic acid typically involves chemical reactions starting from methoxypyridine and benzonitrile. One common method includes the reaction of methoxypyridine with benzonitrile, followed by further processing and purification to obtain the target compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is formed efficiently.
Chemical Reactions Analysis
3-Cyano-5-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group into other functional groups such as amines.
Scientific Research Applications
3-Cyano-5-methoxyisonicotinic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of cyano and methoxy groups with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: This compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular targets, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
3-Cyano-5-methoxyisonicotinic acid can be compared with other similar compounds such as:
3-Amino-5-methoxyisonicotinic acid: This compound has an amino group instead of a cyano group, which significantly alters its reactivity and applications.
2,5-Dichloro-3-methoxyisonicotinic acid:
3-Cyano-5-tert-butylbenzoic acid: The tert-butyl group introduces steric hindrance, affecting the compound’s reactivity and interactions.
Properties
IUPAC Name |
3-cyano-5-methoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-6-4-10-3-5(2-9)7(6)8(11)12/h3-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCIVMLWBCMHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673861 | |
Record name | 3-Cyano-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-09-3 | |
Record name | 3-Cyano-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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